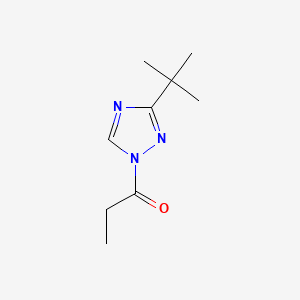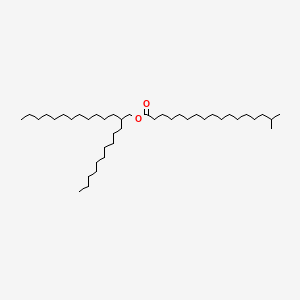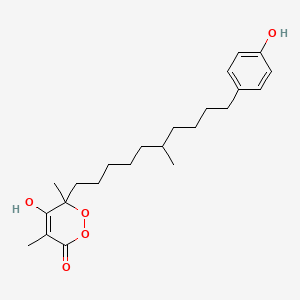
Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp” is a fluorescence-quenched peptide substrate for human neutrophil elastase . It is used in research due to its ability to allow fluorescence measurement of Abz (ex = 320 nm; em = 420 nm) when enzymatic peptide hydrolysis disrupts the Abz:EDDnp donor-acceptor pair .
Molecular Structure Analysis
The formal name of this compound is N-(2-aminobenzoyl)-L-alanyl-L-prolyl-L-alpha-glutamyl-L-alpha-glutamyl-L-isoleucyl-L-methionyl-L-arginyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide, trifluoroacetate salt . Its molecular formula is C61H93N21O19S . The compound has a complex structure with multiple peptide bonds linking the amino acids together, and additional functional groups attached to the peptide chain.
Chemical Reactions Analysis
The primary chemical reaction involving this compound is its use as a substrate for human neutrophil elastase . The enzymatic peptide hydrolysis disrupts the Abz:EDDnp donor-acceptor pair, allowing fluorescence measurement of Abz .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 1456.6 . It is a solid at room temperature and is soluble in water . The compound is stable for at least 4 years when stored at -20°C .
Aplicaciones Científicas De Investigación
Substrate for Neutrophil Elastase
This compound is a fluorescence-quenched peptide substrate for human neutrophil elastase . Neutrophil elastase is an enzyme that plays a crucial role in the immune response, particularly in the defense against bacteria. The compound’s structure allows it to be specifically recognized and cleaved by this enzyme. The enzymatic peptide hydrolysis disrupts the Abz:EDDnp donor-acceptor pair allowing fluorescence measurement of Abz .
Fluorescence Measurement
The compound is used in fluorescence measurements . After enzymatic peptide hydrolysis, the disruption of the Abz:EDDnp donor-acceptor pair allows for the fluorescence measurement of Abz . This property makes it useful in various research applications where such measurements are required.
Protealysin Activity Assay
Although not directly mentioned in the search results, similar compounds have been used in the activity assays of protealysin , a metalloprotease of Serratia proteamaculans. Protealysin-like proteases (PLPs) are widely spread in bacteria but also occur in fungi and certain archaea. The interest in PLPs is primarily due to their probable involvement in the bacterial pathogenesis in animals and plants .
Mecanismo De Acción
Target of Action
The primary target of this compound is human neutrophil elastase . Neutrophil elastase is a serine protease in the neutrophil, a type of white blood cell. It plays a crucial role in the immune response, particularly in the defense against bacteria and fungi.
Mode of Action
This compound acts as a fluorescence-quenched peptide substrate for human neutrophil elastase . When the compound is hydrolyzed by the enzyme, it disrupts the Abz:EDDnp donor-acceptor pair, allowing the measurement of fluorescence .
Biochemical Pathways
The compound is involved in the proteolysis pathway, specifically in the activity of cytosolic and secreted proteases . By acting as a substrate for neutrophil elastase, it can help monitor the activity of this enzyme and its role in various biological processes, including inflammation and innate immunity .
Result of Action
The hydrolysis of this compound by neutrophil elastase results in the disruption of the Abz:EDDnp donor-acceptor pair . This disruption allows the measurement of fluorescence, providing a means to monitor the activity of the enzyme .
Safety and Hazards
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[2-(2,4-dinitroanilino)ethylamino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H93N21O19S/c1-5-32(2)49(79-56(94)42(20-23-48(86)87)76-54(92)41(19-22-47(84)85)77-57(95)44-15-10-29-80(44)59(97)33(3)72-50(88)35-11-6-7-12-36(35)62)58(96)78-43(24-30-102-4)55(93)74-38(13-8-25-70-60(64)65)52(90)73-39(14-9-26-71-61(66)67)53(91)75-40(18-21-46(63)83)51(89)69-28-27-68-37-17-16-34(81(98)99)31-45(37)82(100)101/h6-7,11-12,16-17,31-33,38-44,49,68H,5,8-10,13-15,18-30,62H2,1-4H3,(H2,63,83)(H,69,89)(H,72,88)(H,73,90)(H,74,93)(H,75,91)(H,76,92)(H,77,95)(H,78,96)(H,79,94)(H,84,85)(H,86,87)(H4,64,65,70)(H4,66,67,71)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENMYQHRKVAJCS-GMUSKWQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)C3=CC=CC=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H93N21O19S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1456.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3-Sulfopropyl)-2-([3-[(3-sulfopropyl)-2-benzothiazolinylidene) methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl)benzothiazolium inner salt sodium salt](/img/structure/B593147.png)
![Disodium 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-YL)azo]benzoate](/img/structure/B593149.png)




